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Compound of Interest

Compound Name: Cns 5161

Cat. No.: B1669275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CNS 5161, a noncompetitive NMDA receptor

antagonist, with three classes of novel pain therapeutics: Nav1.7 inhibitors, AMPA receptor

antagonists, and CGRP antagonists. The information is compiled from preclinical and clinical

studies to aid in the evaluation of their potential as next-generation analgesics.

CNS 5161: An NMDA Receptor Antagonist
CNS 5161 is a novel, selective, noncompetitive antagonist of the N-methyl-D-aspartate

(NMDA) receptor. By binding to the ion channel site, it blocks the effects of glutamate, a key

excitatory neurotransmitter involved in central sensitization and pain transmission.

Preclinical Data
Preclinical studies have demonstrated the neuroprotective, anticonvulsant, and analgesic

properties of CNS 5161. In a rat model of NMDA-induced excitotoxicity, CNS 5161 showed a

protective effect with an ED80 of 4 mg/kg.

Clinical Data
A dose-escalating safety study in patients with chronic neuropathic pain found that CNS 5161
was reasonably well-tolerated at single infusions of up to 500 µg.[1] While the study was not

powered for efficacy, there were indications of greater pain relief at the 500 µg dose compared

to placebo.[1]
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Safety and Tolerability
The most common adverse events reported in the clinical study of CNS 5161 were

hypertension, headache, and mild visual disturbances.[1] Notably, psychotropic side-effects,

which have limited the clinical use of other NMDA receptor antagonists, were not observed at

the doses tested.[1]

Novel Pain Therapeutics: A Comparative Analysis
The following sections detail the performance of three promising classes of novel non-opioid

analgesics, providing a benchmark against which CNS 5161 can be evaluated.

Nav1.7 Inhibitors: Targeting the Source of Pain Signals
Voltage-gated sodium channel Nav1.7 is a key player in the initiation and propagation of pain

signals. Inhibitors of this channel aim to provide targeted pain relief with a reduced risk of

central nervous system side effects.

PF-05089771 is a selective inhibitor of the Nav1.7 sodium channel.
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Mechanism of Action of PF-05089771

PF-05089771 has demonstrated high potency in preclinical models.

A Phase II clinical trial (NCT02215252) evaluated the efficacy and safety of PF-05089771 in

patients with painful diabetic peripheral neuropathy. The study did not meet its primary efficacy

endpoint, showing no statistically significant difference in pain reduction compared to placebo.

In the Phase II trial, PF-05089771 was generally well-tolerated.

AMPA Receptor Antagonists: Modulating Synaptic
Plasticity
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast

synaptic transmission in the central nervous system and play a role in the synaptic plasticity

underlying chronic pain.

Perampanel is a selective, non-competitive antagonist of the AMPA receptor.
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Mechanism of Action of Perampanel

Perampanel has shown analgesic effects in various preclinical pain models, including the

chronic constriction injury (CCI) model of neuropathic pain.[2] In the CCI model, oral

administration of perampanel (3 mg/kg and 6 mg/kg) significantly attenuated mechanical

hyperalgesia, cold allodynia, and heat hyperalgesia in rats.

A Phase II study (NCT00505284) was designed to evaluate the efficacy and safety of

perampanel in patients with painful diabetic neuropathy. While the primary outcome was not

met, some evidence of a dose-response relationship was observed.

The most common adverse events reported in clinical trials of perampanel for epilepsy are

dizziness and somnolence.
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CGRP Antagonists: Targeting Neuroinflammation
Calcitonin gene-related peptide (CGRP) is a neuropeptide involved in pain transmission and

neurogenic inflammation, making it a promising target for pain therapeutics.

Erenumab is a monoclonal antibody that targets the CGRP receptor.
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Mechanism of Action of Erenumab

Preclinical studies have demonstrated that CGRP receptor antagonism can reduce pain-related

behaviors in models of neuropathic pain.

An observational study of patients with painful peripheral neuropathy treated with erenumab

(140 mg subcutaneously monthly) showed an overall reduction in the numeric pain score of

69.8% over 3 months in responders. A Phase II clinical trial (NCT05142228) is currently

evaluating the efficacy of erenumab in trigeminal neuropathic pain.
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The most common adverse events reported for erenumab in migraine studies are injection site

reactions and constipation. In a study on trigeminal neuralgia, the most common adverse

events were constipation and headache.

Data Presentation
Table 1: Preclinical Efficacy of Pain Therapeutics

Compound Target
Animal
Model

Route of
Administrat
ion

Effective
Dose

Endpoint

CNS 5161
NMDA

Receptor

Rat NMDA

Excitotoxicity

Intraperitonea

l

ED80: 4

mg/kg

Protection

against

necrotic

effects

PF-05089771 Nav1.7 - -
IC50: 11 nM

(human)

In vitro

inhibition

Perampanel
AMPA

Receptor

Rat Chronic

Constriction

Injury

Oral
3 mg/kg, 6

mg/kg

Attenuation of

hyperalgesia

and allodynia

Erenumab
CGRP

Receptor
- - - -

Table 2: Clinical Efficacy of Pain Therapeutics
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Compound Indication
Study
Design

Dose
Primary
Endpoint

Result

CNS 5161
Neuropathic

Pain

Double-blind,

Placebo-

controlled,

Crossover

Up to 500 µg

(single

infusion)

Safety and

Tolerability

Indications of

analgesic

efficacy at

500 µg

PF-05089771

Painful

Diabetic

Peripheral

Neuropathy

Phase II,

Randomized,

Double-blind,

Placebo-

controlled

150 mg twice

daily

Change in

average daily

pain score

Not

statistically

significant vs.

placebo

Perampanel

Painful

Diabetic

Neuropathy

Phase II,

Randomized,

Double-blind,

Placebo-

controlled

2, 4, 6, 8 mg

once daily

Change in

average daily

pain score

Not met, but

dose-

response

suggested

Erenumab

Painful

Peripheral

Neuropathy

Observational
140 mg

monthly

Reduction in

numeric pain

score

69.8%

reduction in

responders

over 3

months

Experimental Protocols
Preclinical Pain Models
This model is used to induce neuropathic pain.
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Chronic Constriction Injury (CCI) Workflow

Detailed Methodology:

Rats are anesthetized, and the common sciatic nerve is exposed at the mid-thigh level. Four

loose ligatures are tied around the nerve. The muscle and skin are then closed. This procedure

leads to the development of mechanical allodynia and thermal hyperalgesia, which can be

measured using standardized behavioral tests.

This model assesses both acute and tonic pain.
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Acclimate animal to observation chamber
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Formalin Test Workflow

Detailed Methodology:

A dilute solution of formalin is injected subcutaneously into the plantar surface of the animal's

hind paw. The animal is then placed in an observation chamber, and the amount of time spent

licking, biting, or flinching the injected paw is recorded. The response is typically biphasic, with

an early acute phase and a later tonic phase, allowing for the assessment of different aspects

of pain processing.

Clinical Trial Protocols
This was a multicenter, double-blind, placebo-controlled, crossover study. Cohorts of patients

with chronic neuropathic pain received escalating single doses of CNS 5161 HCl or placebo.

The primary outcomes were safety and tolerability, with pain intensity measured as a

secondary outcome using a visual analog scale (VAS).

This was a Phase II, randomized, double-blind, placebo- and active-controlled study. Patients

with painful diabetic peripheral neuropathy were randomized to receive PF-05089771,
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pregabalin, or placebo for 4 weeks. The primary endpoint was the change in the average daily

pain rating scale score.

This is a Phase II, single-center, placebo-controlled, double-blind, randomized pilot study.

Patients with trigeminal neuropathic pain are randomized to receive erenumab (140 mg) or

placebo subcutaneously once a month for 3 months. The primary outcome is the change in

pain intensity.

Conclusion
CNS 5161, with its distinct mechanism of action as an NMDA receptor antagonist, presents a

unique profile compared to the novel therapeutics targeting Nav1.7, AMPA, and CGRP

pathways. While the initial clinical data for CNS 5161 in neuropathic pain are preliminary, its

favorable side effect profile, particularly the lack of psychotropic effects, warrants further

investigation. The comparative data presented in this guide highlight the diverse strategies

being employed in the development of non-opioid analgesics and provide a framework for

evaluating the potential of CNS 5161 within this evolving landscape. Further head-to-head

clinical trials are necessary to definitively establish the comparative efficacy and safety of these

promising therapeutic candidates.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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